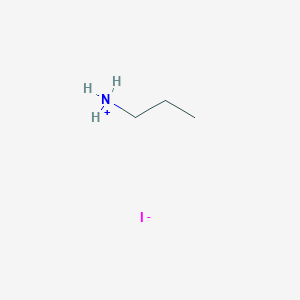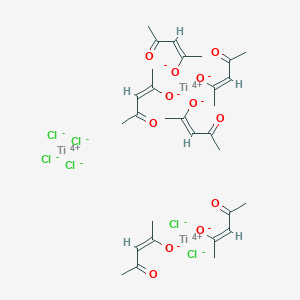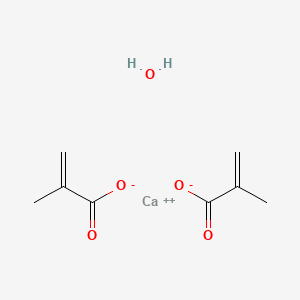
Acetamidinium iodide
Descripción general
Descripción
Acetamidinium iodide, also known as 1-aminoethaniminium iodide, is a chemical compound with the molecular formula C2H7IN2. It is commonly used in the field of materials science, particularly in the development of hybrid halide perovskites for next-generation solar cells. The compound is known for its ability to facilitate the formation of hybrid halide perovskites, which are crucial for achieving high power conversion efficiencies in solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetamidinium iodide can be synthesized through various methods. One common approach involves the reaction of acetamidine with hydroiodic acid. The reaction typically proceeds as follows:
CH3C(NH2)NH2+HI→CH3C(NH2)NH2I
This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain high-purity this compound suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Acetamidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with sodium cyanide can produce acetamidinium cyanide .
Aplicaciones Científicas De Investigación
Acetamidinium iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which acetamidinium iodide exerts its effects is primarily related to its role in the formation of hybrid halide perovskites. The acetamidinium cation interacts with the halide anions to form a stable perovskite structure. This interaction facilitates the efficient absorption of light and the generation of charge carriers, which are crucial for the high power conversion efficiency of solar cells .
Comparación Con Compuestos Similares
Methylammonium iodide: Another commonly used compound in the synthesis of hybrid halide perovskites.
Formamidinium iodide: Known for its stability and efficiency in perovskite solar cells.
Comparison:
Propiedades
IUPAC Name |
1-aminoethylideneazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYGJCFIYJVWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[NH2+])N.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



](/img/structure/B8034606.png)
](/img/structure/B8034608.png)
![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)










